Technical Guide: (S)-2-Aminohex-4-ynoic Acid (L-Homopropargylglycine)
Technical Guide: (S)-2-Aminohex-4-ynoic Acid (L-Homopropargylglycine)
Executive Summary
(S)-2-Aminohex-4-ynoic acid, widely known as L-Homopropargylglycine (HPG) , is a non-canonical amino acid (UAA) engineered as a methionine (Met) surrogate.[1][2] It is the cornerstone reagent for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) , enabling the selective enrichment and identification of nascent proteins in complex biological systems.
Unlike radioisotope labeling (
Part 1: Physicochemical Profile[4]
HPG is structurally isosteric to methionine, replacing the thioether moiety with a linear alkyne.[3] This structural mimicry allows it to bypass the strict specificity of the translational machinery.
Table 1: Chemical Specifications
| Property | Specification |
| Common Name | L-Homopropargylglycine (HPG) |
| IUPAC Name | (S)-2-Aminohex-4-ynoic acid |
| CAS Number | 942518-19-6 (Commercially referenced); 29834-76-2 (Generic) |
| Molecular Formula | C |
| Molecular Weight | ~127.14 g/mol (Free acid); ~163.60 g/mol (HCl salt) |
| Solubility | Water (up to 50 mM), DMSO, DMF |
| Appearance | White to off-white crystalline solid |
| Chirality | L-isomer (S-configuration) is required for ribosomal translation |
| Storage | -20°C (Desiccated); Stable for >12 months |
Part 2: Mechanistic Basis
Methionyl-tRNA Synthetase (MetRS) Promiscuity
The incorporation of HPG relies on the inherent plasticity of the wild-type Methionyl-tRNA synthetase (MetRS). The enzyme's hydrophobic binding pocket, which normally accommodates the methyl-thioether side chain of methionine, accepts the linear alkyne of HPG due to similar van der Waals radii and bond lengths.
Once charged onto tRNA
Mechanism of Action Diagram
The following diagram illustrates the workflow from cellular uptake to chemoselective labeling.[4]
Caption: Figure 1. The BONCAT workflow. HPG bypasses MetRS specificity during Met depletion, tagging nascent proteins with an alkyne handle for downstream click chemistry.
Part 3: Experimental Protocols
Protocol A: Metabolic Labeling (Mammalian Cells)
Objective: Pulse-label nascent proteins with HPG in adherent cell culture (e.g., HeLa, HEK293).
Reagents:
-
Methionine-free DMEM (or relevant media).[5]
-
L-Homopropargylglycine (HPG) stock (50 mM in water or DMSO).[6]
-
Dialyzed Fetal Bovine Serum (dFBS) (to ensure no background Met).
Step-by-Step Methodology:
-
Met Depletion: Wash cells 2x with PBS (37°C). Incubate in Met-free DMEM + 10% dFBS for 30–60 minutes.
-
Expert Note: Do not exceed 60 minutes, as prolonged starvation induces autophagy and halts translation.
-
-
HPG Pulse: Replace media with fresh Met-free media containing 50 µM HPG .
-
Optimization: Concentration can range from 50 µM to 4 mM. For sensitive cell lines, 50 µM is standard to minimize toxicity [1].
-
-
Incubation: Incubate for 1–4 hours at 37°C/5% CO
. -
Termination: Aspirate media. Wash cells 2x with ice-cold PBS to stop metabolic activity.
-
Harvest: Lyse cells in RIPA buffer containing protease inhibitors. (Proceed to Protocol B).
Protocol B: CuAAC Click Reaction (Lysates)
Objective: Conjugate biotin-azide to HPG-tagged proteins for enrichment.
Critical Safety & Chemistry Note: Copper(I) is unstable and oxidizes to Cu(II). We use CuSO
Reagents:
-
Protein Lysate (1–2 mg/mL).
-
Click Reagent Mix (Prepare fresh):
-
CuSO
(1 mM final). -
THPTA Ligand (5 mM final). Ratio Cu:THPTA must be 1:5.
-
Azide-Tag (e.g., Biotin-Azide, 10–100 µM final).
-
Sodium Ascorbate (10 mM final).[8]
-
Workflow Diagram:
Caption: Figure 2. Step-wise addition order for CuAAC. Pre-complexing Copper and THPTA is critical to prevent protein precipitation.
Detailed Steps:
-
Pre-complexing: Mix CuSO
and THPTA in a separate tube and vortex. Let sit for 1 minute. -
Reaction Assembly: To the lysate, add the Azide-tag, then the Cu-THPTA complex. Vortex.
-
Initiation: Add Sodium Ascorbate last. The solution may turn slightly yellow/orange.
-
Incubation: Rotate end-over-end for 60 minutes at Room Temperature (RT) in the dark.
-
Quenching: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess reagents (Cu, Biotin-Azide) before downstream analysis (Western Blot or Mass Spec).
Part 4: Troubleshooting & Optimization
Toxicity and Cell Viability
While HPG is generally non-toxic in short pulses (<4 hours), long-term exposure (>24 hours) or high concentrations (>1 mM) can inhibit growth, particularly in prokaryotes [3].
-
Solution: For long-term labeling, pulse with lower concentrations (e.g., 10 µM) or use "chase" protocols where HPG is washed out.
Background Labeling
Non-specific binding of the Azide-dye/biotin can occur.[6]
-
Control: Always run a "Met-only" control (cells incubated with Met instead of HPG) subjected to the exact same Click reaction. Any signal here is background.
-
Washing: If imaging (FUNCAT), rigorous washing with BSA/Tween-20 after the click reaction is essential to remove trapped fluorophores.
Protein Precipitation
Copper can cause proteins to crash out of solution.
-
Solution: Ensure THPTA is at a 5-fold molar excess over Copper. If precipitation persists, lower Copper concentration to 0.5 mM or increase lysate dilution.
References
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Landor, L., et al. (2023).[9] Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 206, 106688. Link
-
Dieterich, D. C., et al. (2006).[10] Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[3] Proceedings of the National Academy of Sciences, 103(25), 9482-9487.[6] Link
Sources
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 9. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]
- 10. In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana | bioRxiv [biorxiv.org]
